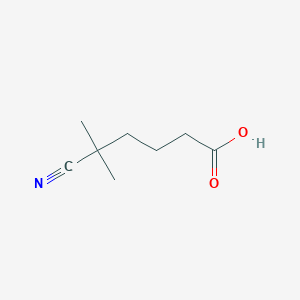
5-Cyano-5,5-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-5,5-dimethylpentanoic acid is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a pentane backbone with two methyl groups at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-5,5-dimethylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5,5-dimethylpentanoic acid.
Nitrile Formation:
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-5,5-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The cyano group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of esters or amides.
Reduction: Formation of primary amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
5-Cyano-5,5-dimethylpentanoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyano-5,5-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with various biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-5-methylhexanoic acid: Similar structure with one less methyl group.
5-Cyano-5,5-dimethylhexanoic acid: Similar structure with an additional carbon in the backbone.
5-Cyano-5,5-dimethylbutanoic acid: Similar structure with one less carbon in the backbone.
Properties
IUPAC Name |
5-cyano-5-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,6-9)5-3-4-7(10)11/h3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGZTKRYISTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)
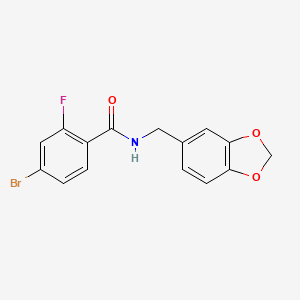
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)
![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)

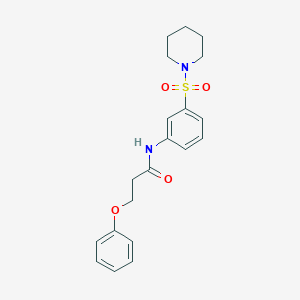
![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)
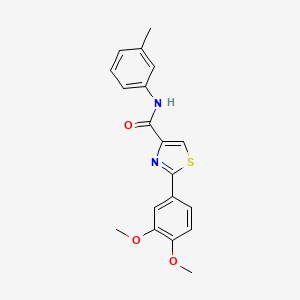
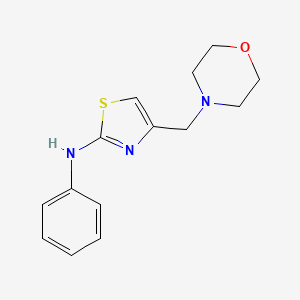
![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)
![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
